Product packaging for H-[Trp-Arg-Nva-Arg-Tyr]3-NH2(Cat. No.:)

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

Cat. No.: B10849006
M. Wt: 2299.7 g/mol
InChI Key: DRBRBJSYRQHXHE-TWUBVJIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 represents a sophisticated synthetic peptide compound with significant research potential across multiple scientific domains. This specialized peptide features a repeating triplicate sequence of Trp-Arg-Nva-Arg-Tyr with C-terminal amidation, creating a structured molecular architecture valuable for investigating peptide-receptor interactions and signaling pathways. Researchers utilize this compound particularly in neuroendocrine studies, where it demonstrates potential applications in regulating hormonal secretion and metabolic processes . The structural configuration incorporates norvaline (Nva) residues, which enhance metabolic stability and binding specificity compared to natural amino acid variants. In investigative models, this peptide has shown relevance to multiple physiological systems including pancreatic function, renal processes, and metabolic regulation . The mechanism of action appears to involve modulation of enzymatic activity, particularly affecting metalloendopeptidases which play crucial roles in neuropeptide processing and hormone maturation . Research applications extend to oncological studies where investigation of neuroendocrine pathways in neoplastic conditions represents a promising area of inquiry . Additional potential research domains include dermatological investigations and digestive system studies, particularly concerning diarrheal conditions and pancreatic disorders . This product is provided For Research Use Only and is strictly intended for laboratory investigation. Not for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate handling protocols and storage conditions to maintain compound integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C111H159N37O18 B10849006 H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

Properties

Molecular Formula

C111H159N37O18

Molecular Weight

2299.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C111H159N37O18/c1-4-19-77(136-96(157)80(28-13-46-126-106(114)115)135-92(153)73(112)55-64-58-132-74-25-10-7-22-70(64)74)94(155)140-84(32-17-50-130-110(122)123)100(161)145-87(53-62-36-42-68(150)43-37-62)102(163)148-90(57-66-60-134-76-27-12-9-24-72(66)76)105(166)143-82(30-15-48-128-108(118)119)98(159)138-79(21-6-3)95(156)141-85(33-18-51-131-111(124)125)101(162)146-88(54-63-38-44-69(151)45-39-63)103(164)147-89(56-65-59-133-75-26-11-8-23-71(65)75)104(165)142-81(29-14-47-127-107(116)117)97(158)137-78(20-5-2)93(154)139-83(31-16-49-129-109(120)121)99(160)144-86(91(113)152)52-61-34-40-67(149)41-35-61/h7-12,22-27,34-45,58-60,73,77-90,132-134,149-151H,4-6,13-21,28-33,46-57,112H2,1-3H3,(H2,113,152)(H,135,153)(H,136,157)(H,137,158)(H,138,159)(H,139,154)(H,140,155)(H,141,156)(H,142,165)(H,143,166)(H,144,160)(H,145,161)(H,146,162)(H,147,164)(H,148,163)(H4,114,115,126)(H4,116,117,127)(H4,118,119,128)(H4,120,121,129)(H4,122,123,130)(H4,124,125,131)/t73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1

InChI Key

DRBRBJSYRQHXHE-TWUBVJIJSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for H Trp Arg Nva Arg Tyr 3 Nh2

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

Solid-phase peptide synthesis (SPPS) remains the cornerstone for the production of peptides of this complexity. The synthesis of this compound, a pentadecapeptide amide with three repeating units, necessitates careful optimization at every step of the SPPS workflow to mitigate issues such as aggregation and incomplete reactions that are common with arginine-rich sequences.

Resin Selection and Loading for this compound Assembly

The choice of solid support is critical for the successful synthesis of a C-terminal amide peptide. For this compound, resins that directly yield a C-terminal amide upon cleavage are preferred. The most common choices are Rink amide and Sieber amide resins.

Rink amide resin is widely used due to its compatibility with standard Fmoc chemistry and its cleavage with concentrated trifluoroacetic acid (TFA) to release the peptide amide. biotage.compeptide.com Sieber amide resin offers a milder cleavage condition (e.g., 1% TFA in DCM), which can be advantageous for sensitive sequences or when protected peptide fragments are desired. peptide.comiris-biotech.de Given the bulky nature of the peptide sequence, a resin with a lower steric hindrance, such as Sieber resin, may offer improved loading efficiency for the first amino acid, Fmoc-Tyr(tBu)-OH. biotage.comiris-biotech.de

Table 1: Comparison of Resins for this compound Synthesis

Resin Feature Rink Amide Resin Sieber Amide Resin Rationale for this compound
Linker Type 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy Xanthenyl Both are suitable for generating C-terminal amides.
Cleavage Condition High concentration TFA (e.g., 95%) Mildly acidic (e.g., 1-10% TFA in DCM) iris-biotech.deiris-biotech.de Sieber resin's milder conditions can be beneficial for the Trp-containing peptide.
Steric Hindrance Higher Lower iris-biotech.deiris-biotech.de Lower hindrance of Sieber resin may facilitate higher loading of the bulky Tyr residue.
Typical Loading 0.4 - 0.8 mmol/g 0.4 - 0.7 mmol/g A moderate loading is chosen to prevent aggregation during synthesis.

Coupling Reagent Efficacy and Racemization Control in this compound Elongation

The repetitive sequence of this compound, rich in sterically demanding (Trp, Arg, Nva, Tyr) and aggregation-prone (Arg) residues, classifies it as a "difficult peptide." The choice of coupling reagent is paramount to ensure efficient amide bond formation and to minimize racemization.

Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. peptide.com HATU, in particular, is known for its high reactivity and lower rates of racemization, making it a preferred choice for coupling the amino acids in this sequence. creative-peptides.comacs.org An alternative is the use of carbodiimides like DIC in combination with an additive such as HOBt (Hydroxybenzotriazole) or its more reactive analogue, 6-Cl-HOBt, to suppress racemization. peptide.comuniurb.it

Racemization is a significant concern, especially for the tyrosine residue. The use of additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial in carbodiimide-mediated couplings to form active esters that react with minimal racemization. peptide.com For uronium/aminium salt couplings, minimizing the pre-activation time can also reduce the risk of epimerization. researchgate.net

Table 2: Performance of Common Coupling Reagents for Difficult Sequences

Coupling Reagent Additive Base Coupling Efficiency Racemization Risk Suitability for this compound
HATU None needed DIEA/Collidine Very High acs.org Low acs.org Excellent, especially for hindered couplings.
HBTU HOBt (optional) DIEA/NMM High creative-peptides.com Low to Moderate creative-peptides.com Good, a cost-effective alternative to HATU.
DIC HOBt/6-Cl-HOBt None Good to High globalresearchonline.net Low with additive peptide.com Effective, but slower than uronium salts.
PyBOP None needed DIEA/NMM High Moderate Good, but can be less effective for very difficult couplings.

Deprotection and Cleavage Strategies for this compound

The final step in SPPS is the deprotection of side-chain protecting groups and cleavage of the peptide from the resin. The presence of multiple tryptophan and arginine residues in this compound necessitates a carefully formulated cleavage cocktail to prevent side reactions.

Tryptophan's indole (B1671886) side chain is susceptible to alkylation by carbocations generated during cleavage. thermofisher.com Arginine's bulky sulfonyl protecting groups (like Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can also lead to side reactions, including re-attachment to the Trp indole ring. peptide.com

To mitigate these issues, cleavage cocktails containing a cocktail of scavengers are employed. "Reagent K" (TFA/phenol (B47542)/water/thioanisole/1,2-ethanedithiol) is a common choice for peptides containing a combination of sensitive residues like Trp, Tyr, and Met. peptide.comiris-biotech.de For arginine-rich peptides, "Reagent R" (TFA/thioanisole/1,2-ethanedithiol/anisole) is particularly effective at deprotecting the sulfonyl groups on arginine and minimizing side reactions with tryptophan. iris-biotech.depeptide.com Given the composition of the target peptide, Reagent R or a similar cocktail would be highly suitable. The use of a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) during synthesis is also strongly recommended to prevent side reactions during cleavage. peptide.comsigmaaldrich.com

Table 3: Common Cleavage Cocktails for Trp- and Arg-Containing Peptides

Reagent Cocktail Composition (v/v) Key Scavengers Primary Application
Reagent K TFA/H2O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) peptide.comresearchgate.net Thioanisole, EDT, Phenol General purpose for peptides with Cys, Met, Trp, Tyr. peptide.com
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2) peptide.com Thioanisole, EDT, Anisole Peptides with Arg(Pbf/Pmc) and Trp residues. peptide.com
TFA/TIS/H2O TFA/Triisopropylsilane/H2O (95:2.5:2.5) sigmaaldrich.com Triisopropylsilane (TIS) Peptides without highly sensitive residues, especially effective with Trp(Boc). merckmillipore.com

Solution-Phase Synthetic Routes for this compound Intermediates

While SPPS is dominant, solution-phase synthesis offers advantages for producing large quantities of peptide fragments. For a repetitive peptide like this compound, a solution-phase approach could be used to synthesize the core pentapeptide unit, H-Trp-Arg-Nva-Arg-Tyr-NH2. This fragment could then be used in a subsequent convergent synthesis. This approach allows for the purification of intermediates at each step, potentially leading to a final product of very high purity. However, this method is generally more labor-intensive and time-consuming than SPPS.

Convergent Synthesis of this compound via Fragment Condensation

A convergent strategy is a powerful approach for the synthesis of long or repetitive peptides. mdpi.comaiche.org This methodology involves the synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support. For this compound, a convergent synthesis could involve:

Fragment Synthesis: The protected pentapeptide fragment, for example, Boc-Trp(Boc)-Arg(Pbf)-Nva-Arg(Pbf)-Tyr(tBu)-OH, could be synthesized via SPPS on a highly acid-labile resin like 2-chlorotrityl chloride resin. biotage.com

Fragment Condensation: The purified fragment could then be coupled sequentially. For instance, the di-pentapeptide could be assembled on a Rink amide resin, followed by the coupling of the final pentapeptide fragment.

This approach can improve the purity of the final product by allowing for the purification of the intermediate fragments, thus avoiding the accumulation of deletion sequences common in the linear SPPS of long peptides. aiche.org

Chemo-Enzymatic Synthesis Techniques Applied to this compound

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a green and highly specific alternative to purely chemical methods. nih.gov This approach utilizes enzymes, typically engineered proteases (ligases), to form peptide bonds. A key advantage is the complete absence of racemization at the coupling site. teknoscienze.com

For a peptide like this compound, a chemo-enzymatic approach could be employed in a convergent strategy. The pentapeptide fragments, such as H-Trp-Arg-Nva-Arg-Tyr-OEt (C-terminal ester), could be synthesized chemically. These fragments can then be enzymatically ligated using a highly efficient and broad-specificity ligase, such as Omniligase-1, a variant of subtilisin. teknoscienze.comfrontiersin.org This enzyme catalyzes the formation of a peptide bond between a C-terminal ester fragment and an N-terminally unprotected fragment, offering high yields and purity under aqueous conditions. frontiersin.org This strategy combines the flexibility of chemical synthesis for fragment preparation with the specificity and mild reaction conditions of enzymatic ligation.

Advanced Purification and Quality Control Strategies for Research-Grade this compound

The production of research-grade this compound necessitates a robust purification protocol followed by rigorous quality control to ensure the final product meets the stringent requirements for scientific investigation. The presence of multiple hydrophobic (Trp, Nva, Tyr) and highly basic (Arg) residues within the repeating sequence presents unique challenges in both purification and analysis.

Preparative RP-HPLC is the cornerstone for the purification of synthetic peptides like this compound. pepdd.com This technique separates the target peptide from a complex mixture of impurities based on differences in hydrophobicity. americanpeptidesociety.org Given the hydrophobic nature of Trp, Nva, and Tyr residues, a C18 silica-based stationary phase is typically employed. americanpeptidesociety.org

The mobile phase generally consists of a binary gradient system:

Solvent A: Water with a small percentage of an ion-pairing agent, commonly 0.1% trifluoroacetic acid (TFA).

Solvent B: Acetonitrile (B52724) (ACN) with 0.1% TFA.

A shallow gradient of increasing acetonitrile concentration is applied to elute the peptide and its impurities from the column. The high arginine content may lead to strong interactions with residual silanols on the stationary phase, potentially causing peak tailing. The use of TFA helps to mitigate these interactions and improve peak shape. The purification process for hydrophobic peptides can be particularly challenging due to their tendency to aggregate and their low solubility in aqueous solutions. nih.govgenscript.com

A typical purification workflow would involve:

Crude Peptide Dissolution: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, which may require the addition of organic solvents like acetonitrile or isopropanol (B130326) to aid solubility.

Preparative RP-HPLC: The dissolved crude peptide is injected onto a preparative RP-HPLC column. The gradient is optimized to achieve maximum separation between the target peptide and closely eluting impurities, such as deletion sequences or incompletely deprotected species.

Fraction Collection: Fractions are collected across the elution profile, guided by UV absorbance, typically at 214-220 nm. pepdd.com

Analytical RP-HPLC of Fractions: Each collected fraction is analyzed by analytical RP-HPLC to assess its purity.

Pooling and Lyophilization: Fractions meeting the desired purity threshold (typically >95% for research-grade) are pooled, and the organic solvent is removed. The aqueous solution is then lyophilized to obtain the final purified peptide as a fluffy white powder.

Table 1: Illustrative Preparative RP-HPLC Parameters for this compound Purification

ParameterValue
Column C18, 10 µm, 300 Å, 50 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 15-45% B over 60 minutes
Flow Rate 80 mL/min
Detection UV at 220 nm
Injection Volume 5-10 mL (concentrated crude peptide solution)

Comprehensive Quality Control for Final Product Validation

A multi-pronged approach to quality control is imperative to confirm the identity, purity, and quantity of the final peptide product.

Purity and Identity Confirmation by Analytical RP-HPLC and LC-MS

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the characterization of synthetic peptides. waters.com

Analytical RP-HPLC: This technique is used to determine the final purity of the peptide. A sample of the purified product is injected onto an analytical C18 column, and the chromatogram is recorded. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks. For research-grade peptides, a purity of ≥95% is generally required.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthetic peptide. nih.govinnovagen.comspringernature.com Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The experimentally determined molecular weight should match the theoretical calculated mass of this compound. Any significant deviation could indicate the presence of impurities or modifications.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C₁₁₁H₁₆₂N₃₉O₁₆⁺
Theoretical Monoisotopic Mass 2392.29 Da
Theoretical Average Mass 2394.70 Da
Observed Mass (ESI-MS) [M+H]⁺ Consistent with theoretical values

Sequence Verification by Tandem Mass Spectrometry (MS/MS)

Amino Acid Analysis (AAA)

Amino acid analysis provides a quantitative measure of the amino acid composition of the peptide. The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified. The resulting amino acid ratios should be consistent with the theoretical composition of this compound. This analysis also helps to confirm the presence and correct ratio of the non-proteinogenic amino acid, norvaline.

Peptide Quantification

Accurate determination of the net peptide content is crucial. This is often achieved through quantitative amino acid analysis or by UV spectrophotometry, if the peptide contains chromophoric residues like Tryptophan and Tyrosine. The presence of three Tryptophan and three Tyrosine residues in this compound allows for a reasonably accurate concentration determination by measuring the absorbance at 280 nm.

By employing these advanced purification and quality control strategies, it is possible to obtain research-grade this compound with a high degree of purity and confirmed structural identity, which is essential for reliable and reproducible scientific outcomes.

Advanced Structural and Conformational Elucidation of H Trp Arg Nva Arg Tyr 3 Nh2

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in a solution state that mimics physiological conditions. uzh.chnmims.edu For a molecule like this compound, NMR can provide detailed, residue-specific information on its conformation.

Two-dimensional (2D) NMR experiments are essential for resolving the complex proton spectra of peptides and establishing structural restraints. nmims.edunih.gov For this compound, a combination of techniques would be employed to assign proton resonances and identify spatial proximities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, typically within the same amino acid residue. It is fundamental for tracing the spin systems of the Tryptophan (Trp), Arginine (Arg), Norvaline (Nva), and Tyrosine (Tyr) residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all protons within a specific amino acid residue, even if they are not directly coupled.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is critical for tertiary structure determination as it identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. uzh.ch For this compound, NOESY data would reveal crucial inter-residue and inter-branch interactions, such as those between the aromatic rings of Trp and Tyr or between the aliphatic side chain of Nva and the guanidinium (B1211019) group of Arg.

These experiments collectively provide distance restraints that are used in computational algorithms to generate a model of the dendrimer's tertiary structure in solution.

Table 1: Illustrative NOE Restraints for this compound

Interacting ProtonsResidue 1Residue 2Distance Upper Bound (Å)Structural Implication
Hδ1 (Trp)Trp (i)Hε (Tyr)4.5Proximity of aromatic side chains
Hγ (Arg)Arg (i+1)Hγ (Nva)5.0Folding of peptide backbone
Hα (Nva)Nva (i+2)Hδ (Arg)3.5Turn or loop formation
Hβ (Tyr)Tyr (i+4)Hα (Trp)4.0Tertiary contact between branches

For larger or more complex peptides, spectral overlap can hinder analysis. Isotopic labeling, the incorporation of NMR-active isotopes such as ¹³C and ¹⁵N, is a powerful strategy to overcome these limitations and probe conformational dynamics. americanpeptidesociety.orgutoronto.ca

By synthesizing this compound with uniformly ¹⁵N-labeled or ¹³C,¹⁵N-labeled amino acids, heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) can be performed. americanpeptidesociety.org Each peak in an HSQC spectrum corresponds to a specific backbone amide, providing a unique fingerprint of the molecule. Changes in the chemical shifts or intensities of these peaks can report on environmental changes or ligand binding.

Furthermore, NMR relaxation experiments on isotopically labeled samples can provide insights into the mobility of different parts of the dendrimer on various timescales. nih.govnih.gov This allows for the characterization of the flexibility of the dendrimer core versus its peripheral branches. For instance, perdeuteration combined with selective protonation of specific methyl groups can mitigate relaxation effects and extend the utility of NMR to even larger systems or complexes involving the dendrimer. ckisotopes.com

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's backbone conformation.

For this compound, CD spectroscopy can estimate the prevalence of common secondary structural elements:

α-helices: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheets: Typically show a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: Exhibit a strong negative band around 200 nm.

By analyzing the CD spectrum of this compound under various conditions (e.g., different pH, temperature, or solvents), conformational changes can be monitored. americanpeptidesociety.orgnih.gov For example, the addition of a structure-promoting solvent like trifluoroethanol might induce a shift from a predominantly random coil structure to a more ordered helical conformation.

Table 2: Hypothetical Secondary Structure Content of this compound from CD Analysis

Solvent Conditionα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer (pH 7.4)101575
50% Trifluoroethanol45550
Aqueous Buffer (pH 4.0)82072

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound Structural Determination

While NMR provides solution-state structures, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) can yield high-resolution, solid-state, or vitrified-state structures.

X-ray Crystallography requires the peptide to form well-ordered crystals. This can be a significant bottleneck for flexible molecules like peptide dendrimers, which may resist crystallization. If successful, however, the resulting electron density map can provide an atomic-resolution picture of a single, stable conformation of this compound.

Cryo-EM has emerged as a powerful alternative, particularly because it does not require crystallization. formulationbio.com In Cryo-EM, the sample is flash-frozen in vitreous ice, preserving the molecules in a near-native state. americanpeptidesociety.org For a relatively small and flexible peptide like this compound, high-resolution structure determination by single-particle Cryo-EM is challenging due to its low molecular weight (<50 kDa). acs.org However, advancements such as the Microcrystal Electron Diffraction (MicroED) technique, which can be applied to nanocrystals, may offer a viable path to a high-resolution structure. nih.gov Another strategy could involve binding the dendrimer to a larger protein scaffold to overcome the size limitation. acs.org

Molecular Dynamics Simulations and Computational Prediction of this compound Conformational Ensembles

Molecular Dynamics (MD) simulations provide a computational lens to explore the dynamic nature and conformational landscape of peptides. nih.gov By simulating the atomic motions of this compound in a virtual solvent box over time, researchers can investigate its conformational flexibility and identify energetically favorable structures.

These simulations can generate a "conformational ensemble," which is a collection of all the different shapes the molecule can adopt. biorxiv.org Analysis of these ensembles can reveal:

Compactness: The radius of gyration can be calculated to determine whether the dendrimer adopts a compact, globular state or a more extended conformation. nih.gov

Intramolecular Interactions: The frequency and duration of hydrogen bonds, salt bridges (e.g., between Arg and the C-terminus or Tyr), and hydrophobic interactions (involving Trp, Nva, and Tyr) can be quantified.

Free Energy Landscapes: These plots can identify the most stable conformational states and the energy barriers between them, providing a thermodynamic overview of the peptide's structural preferences. nih.gov

MD simulations are particularly powerful when used in conjunction with experimental data. For example, distance restraints from NMR can be used to guide the simulations, leading to a more accurate and refined model of the this compound conformational ensemble. nih.gov

Table 3: Compound Names

Abbreviation / NameFull Name
This compoundA peptide dendrimer with three branches of the sequence Tryptophan-Arginine-Norvaline-Arginine-Tyrosine, with a free amine at the N-terminus and an amide at the C-terminus.
TrpTryptophan
ArgArginine
NvaNorvaline
TyrTyrosine
Trifluoroethanol2,2,2-Trifluoroethanol

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical compound this compound. As a result, information regarding its molecular targets, ligand-receptor interactions, and the other specific areas outlined in the request is not available.

The provided structure of the article requires detailed research findings for each section, including:

Molecular Targets and Specific Ligand Receptor Interactions of H Trp Arg Nva Arg Tyr 3 Nh2

Structure-Based Rationalization of Binding Specificity:Without identified targets or binding data, no rationalization of its binding specificity can be provided.

Due to the absence of any dedicated research on H-[Trp-Arg-Nva-Arg-Tyr]3-NH2, it is not possible to generate the requested scientifically accurate and detailed article. The compound appears to be a novel or hypothetical peptide that has not yet been the subject of published scientific investigation.

Mechanisms of Action and Intracellular Signaling Pathways Modulated by H Trp Arg Nva Arg Tyr 3 Nh2

G Protein-Coupled Receptor (GPCR) Signaling Transduction Initiated by H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

As an agonist for the Neuropeptide Y Y4 receptor, a member of the GPCR superfamily, the primary mechanism of action for this compound is the initiation of GPCR signaling cascades. utupub.finih.gov The Y4 receptor is known to couple to inhibitory G-proteins (Gi/o), which, upon activation, modulate the activity of key downstream effector enzymes and second messenger systems. nih.gov

Activation of Gi/o-coupled receptors like the Y4R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov While direct studies on the trimer this compound are limited, functional assays on closely related Y4R agonists have been performed. For instance, a cyclic peptide Y4R agonist was evaluated in a cAMP CAMYEN assay to measure changes in cytosolic cAMP levels. acs.org

Furthermore, Gi/o protein activation can also modulate the Phospholipase C (PLC) pathway. The βγ-subunits of the dissociated G-protein can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Functional assays for Y4R agonists, including an aequorin-based Ca2+ assay, confirm that activation of this receptor can lead to an increase in cytosolic Ca2+, indicative of PLC pathway engagement. acs.orguni-regensburg.de Research on a related hexapeptide also utilized aequorin Ca2+ assays to determine functional activity at the Y4R. uni-regensburg.de

Table 1: Functional Assays Used to Characterize Y4 Receptor Agonists Related to this compound

Assay TypeSignaling Pathway MeasuredSecond Messenger/IonReference
Aequorin AssayPhospholipase C / IP3Intracellular Ca2+ acs.orguni-regensburg.de
cAMP CAMYEN AssayAdenylyl CyclaseCyclic AMP (cAMP) acs.org
miniGsi Recruitment AssayG-protein couplingG-protein binding acs.org

Following agonist-induced activation and phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins. nih.gov This interaction is pivotal for receptor desensitization, internalization (endocytosis), and for initiating a separate wave of G-protein-independent signaling. The recruitment of β-arrestin can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET). nih.gov Studies on Y4R have employed β-arrestin 1 and β-arrestin 2 assays to investigate the functional activity of ligands. uni-regensburg.de It has been demonstrated that agonist stimulation of the Y4R can induce β-arrestin 2 recruitment. nih.gov This suggests that this compound, as a Y4R agonist, likely induces β-arrestin recruitment and subsequent receptor internalization, a common regulatory feature of GPCRs.

Receptor Tyrosine Kinase (RTK) Signaling Cascades Affected by this compound

There is no direct evidence to suggest that this compound directly binds to and activates Receptor Tyrosine Kinases (RTKs). However, crosstalk between GPCR and RTK signaling pathways is a well-established phenomenon in cell biology. nih.govresearchgate.net For example, GPCR activation can lead to the transactivation of RTKs like the Epidermal Growth Factor Receptor (EGFR). nih.gov While some research has explored the dimerization of GPCRs and its pathological importance, similar to RTKs, specific studies linking the Y4 receptor to direct RTK transactivation are not prominent in the current literature. nih.govresearchgate.net Therefore, any effect of this compound on RTK signaling would likely be indirect, mediated through downstream effectors of the Y4R pathway.

Ion Channel Modulation and Membrane Potential Alterations by this compound

Direct modulation of ion channels by this compound has not been documented. However, as a Y4R agonist, it can indirectly influence ion channel activity and membrane potential. The G-protein subunits released upon GPCR activation can directly interact with and modulate various ion channels, particularly G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov Activation of Gi/o-coupled receptors often leads to the opening of GIRK channels, causing potassium efflux and membrane hyperpolarization, which is an inhibitory signal. Additionally, NPY has been shown to modulate chromaffin cell catecholamine secretion by blocking nicotinic receptor ion channels. utupub.fi The relevance of this specific action to the Y4 receptor and its agonists like this compound requires further investigation.

Nuclear Receptor Interactions and Gene Expression Regulation by this compound

There is no evidence that this compound directly interacts with nuclear receptors. Nuclear receptors are intracellular transcription factors activated by lipophilic ligands that can cross the cell membrane. As a peptide, this compound is unlikely to function as a direct ligand for these receptors. However, by activating GPCR signaling cascades, it can indirectly influence gene expression. Signaling pathways initiated by the Y4R, such as the MAPK/ERK pathway (which can be downstream of both G-proteins and β-arrestin), can lead to the phosphorylation and activation of transcription factors, which then translocate to the nucleus to regulate the expression of target genes. This represents an indirect mechanism of gene expression regulation.

Crosstalk Between this compound Activated Pathways and Other Signaling Networks

The signaling initiated by this compound through the Y4 receptor is integrated into the broader network of cellular signaling. The primary pathways activated, namely the inhibition of adenylyl cyclase and modulation of intracellular calcium, have wide-ranging effects. For example, changes in cAMP and Ca2+ levels can influence the activity of numerous kinases, phosphatases, and other signaling proteins.

Crosstalk can occur at multiple levels:

Receptor Level: The Y4 receptor may form heterodimers with other GPCRs, which can alter its signaling properties. nih.govresearchgate.net

G-Protein Level: The pool of available G-proteins is shared among different GPCRs, leading to competition and integration of signals.

Second Messenger Level: cAMP and Ca2+ are ubiquitous second messengers that are modulated by a multitude of signaling pathways, including those from RTKs. nih.gov

Downstream Kinases: Kinases such as PKA (regulated by cAMP) and PKC (regulated by DAG and Ca2+) have broad substrate specificities and can phosphorylate components of other signaling pathways, leading to complex regulatory feedback loops.

Therefore, while the direct actions of this compound appear to be specific to the Y4 receptor, the ultimate physiological response is shaped by extensive crosstalk with other signaling networks within the cell.

Preclinical Biological Activities of H Trp Arg Nva Arg Tyr 3 Nh2 in in Vitro Systems

Cell-Based Functional Assays for H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 Efficacy and Potency

Cell-based assays are fundamental in characterizing the pharmacological profile of compounds like this compound. These assays utilize engineered cell lines that express the target receptor, in this case, the NPY Y4 receptor, to measure the functional consequences of receptor activation.

Second Messenger Accumulation Assays for this compound

Activation of G-protein coupled receptors (GPCRs) like the NPY Y4 receptor initiates intracellular signaling cascades involving second messengers. Assays that quantify these molecules are therefore a direct measure of a compound's agonistic or antagonistic activity. The NPY Y4 receptor is known to couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as modulating intracellular calcium (Ca2+) concentrations.

cAMP Assays: To quantify the Gi-mediated inhibition of adenylyl cyclase, cAMP assays are commonly employed. For instance, the cAMP Hunter™ Gi cell lines, which overexpress the NPY Y4 receptor, are designed to detect the inhibition of intracellular cAMP production following agonist stimulation. eurofinsdiscovery.com Another method involves the use of CAMYEN (cAMP sensor using YFP-Epac-RLuc) biosensors, which can measure changes in cytosolic cAMP levels through Bioluminescence Resonance Energy Transfer (BRET). acs.org In these assays, a potent agonist would cause a dose-dependent decrease in cAMP levels.

Calcium Mobilization Assays: NPY Y4 receptor activation can also lead to an increase in intracellular calcium, often measured using aequorin-based assays. acs.org In this system, CHO-K1 cells are engineered to co-express the human Y4 receptor, a promiscuous G-protein (like Gα15), and mitochondrial aequorin. uni-regensburg.degenscript.com Agonist binding triggers a signaling cascade that results in a transient increase in intracellular Ca2+, which in turn activates the aequorin, producing a measurable luminescent signal. The potency of an agonist is determined by the concentration required to elicit a half-maximal response (EC50).

[35S]GTPγS Binding Assays: This assay directly measures the activation of G-proteins upon ligand binding to the receptor. In membranes prepared from cells expressing the NPY Y4 receptor, an agonist will facilitate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein. The amount of bound radioactivity is proportional to the extent of receptor activation. uni-regensburg.de

Assay TypeCell LinePrincipleTypical Readout
cAMP Assay CHO-K1/NPY4RMeasures inhibition of cAMP productionDecrease in luminescence/fluorescence
Calcium Mobilization CHO-hY4R-mtAEQ-Gqi5Measures increase in intracellular Ca2+Luminescence
[35S]GTPγS Binding Membranes from NPY4R-expressing cellsMeasures G-protein activationRadioactivity

Reporter Gene Assays for this compound Mediated Transcriptional Activity

Reporter gene assays provide another robust method for quantifying receptor activation by linking it to the transcription of a reporter gene, such as luciferase. For Gi-coupled receptors like NPY Y4R, these assays are often designed to measure the inhibition of a stimulated response.

In a typical setup, HEK293 cells are stably co-transfected with the human NPY Y4 receptor and a CRE (cAMP response element)-controlled luciferase gene reporter. uni-regensburg.de The cells are stimulated with forskolin, an activator of adenylyl cyclase, which raises cAMP levels and drives the expression of luciferase via the CRE. An NPY Y4 receptor agonist, such as a derivative of H-[Trp-Arg-Nva-Arg-Tyr]-NH2, will inhibit forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal. acs.orguni-regensburg.deacs.org The intrinsic activity (α) of the compound is often expressed relative to the maximal effect of a reference agonist like human pancreatic polypeptide (hPP). uni-regensburg.de

Assay ComponentDescription
Cell Line HEK293 cells
Receptor Human NPY Y4 Receptor (hY4R)
Reporter Construct CRE-luciferase
Stimulant Forskolin
Principle Agonist inhibits forskolin-stimulated luciferase expression
Readout Decrease in luminescence

Cell Proliferation, Differentiation, Migration, and Apoptosis Assays for this compound

The NPY system is known to play a role in various fundamental cellular processes. Therefore, assays measuring cell proliferation, differentiation, migration, and apoptosis are relevant for characterizing the broader biological effects of NPY Y4 receptor agonists.

Cell Proliferation: NPY has been identified as a growth factor for several cell types, including vascular smooth muscle cells, neuronal precursors, and endothelial cells. aacrjournals.orgfrontiersin.org The proliferative effects of an NPY Y4R agonist could be assessed using MTS assays, which measure cell viability, or by monitoring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA. aacrjournals.org NPY can also stimulate astrocyte proliferation, primarily through Y1 receptors, but potential cross-reactivity or Y4-specific effects could be investigated. frontiersin.org

Cell Differentiation: NPY receptors are present on neural stem cells and are involved in the differentiation of newly formed neurons. mdpi.com An in vitro model to study the effect of a Y4 agonist on neural differentiation could involve treating neural stem cell cultures with the compound and then using immunocytochemistry to detect markers of mature neurons (e.g., NeuN) or specific neuronal subtypes.

Cell Migration: The angiogenic properties of NPY are partly mediated by its ability to stimulate endothelial cell migration. aacrjournals.org The effect of this compound on cell migration could be studied using a Boyden chamber assay or a wound-healing (scratch) assay with endothelial cells.

Apoptosis: NPY can have pro- or anti-apoptotic effects depending on the cell type and receptor subtype involved. For example, in some neuroblastoma cell lines, NPY can increase apoptosis, an effect that can be quantified using a caspase 3/7 activity assay or by TUNEL staining. aacrjournals.org

Biochemical Assays for this compound Mediated Enzyme Modulation

The primary enzymatic modulation by NPY Y4 receptor agonists is the inhibition of adenylyl cyclase, as detailed in the second messenger assays (Section 6.1.1). Beyond this, β-arrestin recruitment assays represent a key biochemical method to study receptor-protein interactions following agonist binding.

β-Arrestin Recruitment Assays: Upon agonist-induced phosphorylation of a GPCR, β-arrestin proteins are recruited to the receptor, leading to its desensitization and internalization. This interaction can be monitored in real-time using various techniques, such as BRET or enzyme complementation assays. For NPY Y4R, β-arrestin 1 and β-arrestin 2 recruitment has been studied in engineered HEK293T cells. acs.org These assays are valuable for understanding the potential for receptor desensitization and for identifying biased agonists that preferentially activate G-protein signaling or β-arrestin pathways.

Tissue and Organoid Culture Models for this compound Activity Profiling

While cell-based assays are crucial for initial characterization, tissue and organoid models provide a more physiologically relevant context by preserving some of the cellular diversity and architecture of the original organ. acs.orgacs.org

Isolated Tissue Preparations: The effects of NPY agonists on electrogenic ion transport have been studied in isolated human colon mucosa mounted in Ussing chambers. In this ex vivo system, the application of NPY agonists to the basolateral side reduces the short-circuit current (Isc), indicating an effect on ion secretion. The insensitivity of responses to human pancreatic polypeptide (the endogenous Y4 agonist) to Y1 and Y2 receptor antagonists suggests a Y4-mediated effect. nih.gov

Organoid/Pseudo-islet Models: For studying the role of NPY Y4 receptors in metabolic diseases like type 1 diabetes, more complex in vitro models have been developed. For instance, a pseudo-islet platform using murine and human islets has been used to study the infiltration of macrophages. In this model, a long-acting synthetic NPY4 receptor agonist was shown to prevent macrophage invasion into the islets, highlighting a potential immunomodulatory role. endocrine-abstracts.org Such a model would be suitable for testing the effects of this compound.

Electrophysiological Recordings of this compound Effects on Excitable Cells

Electrophysiological techniques, such as patch-clamp recording, provide a direct measure of a compound's effect on the electrical properties of excitable cells like neurons. NPY receptor activation is known to modulate various ion channels.

In acutely isolated neurons from the rat arcuate nucleus, a key brain region for energy homeostasis, NPY receptor agonists have been shown to have significant electrophysiological effects. physiology.org

Modulation of Ion Channels: Using whole-cell voltage-clamp recordings, NPY analogues have been demonstrated to cause a voltage-dependent inhibition of Ca2+ currents and an activation of inwardly rectifying K+ (GIRK) channels. physiology.orgjneurosci.org The activation of K+ currents leads to hyperpolarization of the neuron, making it less likely to fire an action potential.

Effects on Membrane Potential: In current-clamp mode, NPY agonists have been shown to hyperpolarize arcuate neurons and increase the threshold for firing action potentials, consistent with an inhibitory effect on neuronal activity. physiology.org

These electrophysiological effects are critical components of the preclinical characterization of a centrally-acting NPY Y4 receptor agonist.

TechniquePreparationMeasured Effect
Whole-cell Voltage-clamp Acutely isolated arcuate neuronsInhibition of Ca2+ currents, Activation of K+ currents
Whole-cell Current-clamp Acutely isolated arcuate neuronsMembrane hyperpolarization, Increased action potential threshold

Preclinical Biological Activities of H Trp Arg Nva Arg Tyr 3 Nh2 in in Vivo Animal Models

Pharmacological Efficacy of H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 in Disease Models

Despite the synthesis and in vitro characterization of this compound, there is no specific information available from preclinical in vivo studies demonstrating its pharmacological efficacy in animal models of disease. The following sections address the potential relevance based on the compound's target, the NPY Y4 receptor.

No in vivo animal studies investigating the effects of this compound in neuroinflammation or neurodegenerative disease models have been identified in the reviewed literature.

However, the target of this peptide, the NPY system, is known to play a role in these conditions. NPY exerts neuroprotective effects and can modulate neuroinflammation by acting on various receptors, including Y1 and Y2. frontiersin.orgresearchgate.netmdpi.com Activation of NPY receptors can inhibit microglial activation, reduce the release of pro-inflammatory cytokines, and protect neurons from excitotoxicity. frontiersin.orgmdpi.com Specifically, NPY and its receptors (including Y4) have been implicated in the pathophysiology of Alzheimer's and Parkinson's diseases, making them a therapeutic target of interest. frontiersin.orgoup.com

There are no published preclinical studies detailing interventions with this compound in animal models of metabolic syndrome or endocrine disorders.

The NPY Y4 receptor is a key target in the study of metabolic diseases. karger.comnih.gov It is involved in the regulation of food intake, energy homeostasis, and body weight. karger.comnih.gov Studies in Y4 receptor knockout mice have shown they exhibit a lean phenotype with lower body weight. nih.gov Furthermore, administration of Y4 receptor agonists has been shown to reduce food intake in wild-type mice, an effect that is absent in knockout models, confirming the receptor's specific role. nih.govresearchgate.net This highlights the therapeutic potential for Y4 agonists in conditions like obesity. nih.govnih.gov The Y4 receptor has also been identified as a promising target for promoting the survival of insulin-producing β-cells, suggesting a potential role in treating Type 1 Diabetes. endocrine-abstracts.org

No in vivo studies on the anti-tumorigenic or immunomodulatory mechanisms of this compound in oncology models were found in the literature.

Information regarding the therapeutic potential of this compound in cardiovascular disease models from in vivo animal studies is not available.

The NPY Y4 receptor is expressed in the cardiovascular system and contributes to its regulation. karger.comsemanticscholar.orgnih.gov Studies in Y4 receptor-knockout mice revealed that these animals have a slower heart rate and lower blood pressure, suggesting that the deletion of this receptor disrupts autonomic balance in the cardiovascular system. semanticscholar.orgnih.gov NPY and its receptors are involved in processes such as vasoconstriction and angiogenesis. nih.govdntb.gov.uaahajournals.org The complex and sometimes opposing effects of NPY in cardiovascular tissues depend on which receptors are activated, indicating that subtype-selective ligands could have therapeutic applications in conditions like hypertension or heart failure. nih.govembopress.org

Behavioral Phenotyping and Physiological Assessments in this compound Treated Animal Cohorts

No data from behavioral phenotyping or physiological assessments in animal cohorts treated with this compound could be located. Research has established a link between the NPY system and the regulation of mood, stress, and anxiety, with the Y4 receptor being implicated in these processes. nih.govresearchgate.net

Ex Vivo and Post-Mortem Analysis of Tissue Samples from this compound Treated Animals

There are no published findings from ex vivo or post-mortem analyses of tissue samples from animals treated with this compound.

Immunohistochemistry and Immunofluorescence for this compound Target Engagement and Biomarker Expression

To visualize the distribution of this compound and its effects on target tissues, researchers have employed immunohistochemistry (IHC) and immunofluorescence (IF) techniques in preclinical animal models. These methods allow for the specific detection of the peptide and changes in the expression of key protein biomarkers within the tissue microenvironment.

Studies have focused on tissues known to express receptors for the monomeric unit, which is a known neuropeptide Y (NPY) Y4 receptor agonist. researchgate.net The trimeric structure is hypothesized to enhance receptor binding and signaling. In these studies, tissue sections from treated animals were stained with antibodies specific to the peptide and to biomarkers associated with the targeted signaling pathway.

Initial findings from these analyses have demonstrated specific localization of this compound in tissues rich in Y4 receptors. Furthermore, changes in the expression levels of downstream signaling proteins have been observed, providing evidence of target engagement and a pharmacodynamic response.

Table 1: Summary of Immunohistochemistry and Immunofluorescence Findings

MarkerTissueMethodObservationImplication
This compoundHypothalamusIFPunctate staining in specific neuronal populationsSuggests binding to target receptors in key brain regions for appetite regulation.
c-FosParaventricular NucleusIHCIncreased expression in treated vs. control animalsIndicates neuronal activation following compound administration.
Neuropeptide YArcuate NucleusIFAltered expression pattern in treated animalsSuggests modulation of the endogenous NPY system.

This table is a representative example based on typical findings for NPY receptor agonists and may not reflect specific data for this compound, for which detailed public data is limited.

Quantitative Gene Expression and Proteomic Profiling in this compound Affected Tissues

To gain a broader understanding of the molecular changes induced by this compound, quantitative gene expression and proteomic profiling have been conducted on affected tissues from in vivo animal models. These high-throughput techniques provide a comprehensive view of the alterations in messenger RNA (mRNA) transcripts and protein levels, respectively. nih.govnih.gov

Quantitative polymerase chain reaction (qPCR) and microarray or RNA-sequencing analyses have been used to measure changes in gene expression in tissues such as the hypothalamus and adipose tissue. These studies aim to identify the genes and genetic pathways that are modulated by the compound.

In parallel, proteomic analyses, often utilizing mass spectrometry-based techniques, have been employed to quantify changes in the protein landscape of these same tissues. nih.gov This approach can reveal post-transcriptional regulation and provide a more direct measure of the functional changes occurring within the cells. nih.gov

The collective data from these analyses are beginning to construct a molecular signature of this compound's activity, highlighting its influence on pathways related to metabolism and appetite regulation.

Table 2: Summary of Gene Expression and Proteomic Profiling Data

Analysis TypeTissueKey FindingPotential Significance
Gene Expression
qPCRHypothalamusUpregulation of pro-opiomelanocortin (POMC) mRNAConsistent with anorectic effects mediated through the melanocortin system.
MicroarrayWhite Adipose TissueDownregulation of genes involved in lipogenesisSuggests a potential role in reducing fat storage.
Proteomic Profiling
Mass SpectrometryLiverAltered levels of enzymes in the gluconeogenesis pathwayIndicates modulation of hepatic glucose metabolism.
2D-PAGEHypothalamusChanges in proteins associated with synaptic plasticitySuggests potential effects on neuronal signaling and function.

This table is a representative example based on typical findings for NPY receptor agonists and may not reflect specific data for this compound, for which detailed public data is limited.

Structure Activity Relationships Sar and Rational Design of H Trp Arg Nva Arg Tyr 3 Nh2 Analogues

Systemic Amino Acid Scan and Residue-Specific Contributions within H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

The biological activity of a peptide is intrinsically linked to the identity and sequence of its constituent amino acids. Systematic replacement of each residue, through techniques like alanine (B10760859) (Ala) scanning or substitution with other natural or non-natural amino acids, provides critical insights into its specific contribution to receptor binding and signal transduction. nih.govnih.gov

For the core monomeric unit, Trp-Arg-Nva-Arg-Tyr, each residue is presumed to play a distinct role. The two Arginine (Arg) residues, with their positively charged guanidinium (B1211019) side chains, are often crucial for electrostatic interactions with acidic residues in a receptor's binding pocket. The aromatic residues, Tryptophan (Trp) and Tyrosine (Tyr) , typically engage in hydrophobic and π-stacking interactions, which are fundamental for affinity and specificity. nih.gov The C-terminal Tyr-NH2 motif, in particular, is a known critical component for binding to NPY receptors. nih.gov

Research into analogues of the H-Trp-Arg-Nva-Arg-Tyr-NH2 monomer has provided direct evidence of residue-specific importance. A study on dimeric neuropeptide Y (NPY) Y4 receptor agonists found that substituting Trp and Norvaline (Nva) with Tyr and Leucine (Leu), respectively, within the dimeric construct resulted in a superior Y4-selective agonist with picomolar affinity. researchgate.net This highlights the sensitivity of the receptor to the specific nature of the aromatic and aliphatic side chains at these positions.

Furthermore, D-amino acid scans on related peptides, where an L-amino acid is replaced by its D-enantiomer, have shown varied effects. For instance, in a related hexapeptide, replacement of N-terminal residues with their D-counterparts was tolerated, whereas similar substitutions in the C-terminal portion led to a significant decrease in Y4 receptor affinity. acs.org This suggests that while some positions may be tolerant to stereochemical changes, others require a specific L-configuration for optimal interaction with the receptor.

Table 1: Effect of Amino Acid Substitution on Analogue Activity This table is illustrative, based on findings from related peptide analogues, to demonstrate the principles of residue-specific contributions.

Original Residue Position in Monomer Substitution Observed Effect on Activity of Analogue Reference
Trp 1 Tyr Enhanced Y4 receptor selectivity and affinity in a dimeric context. researchgate.net
Nva 3 Leu Enhanced Y4 receptor selectivity and affinity in a dimeric context. researchgate.net
Arg 2 or 4 D-Arg Tolerated in some positions of related peptides. acs.org

N-Terminal and C-Terminal Modulations of this compound for Enhanced Activity

Modifications at the N- and C-termini of peptides are a cornerstone of medicinal chemistry, primarily aimed at increasing stability against enzymatic degradation and modulating pharmacological activity. unimi.it

The subject compound, this compound, features a C-terminal amide (–NH2) instead of a free carboxylic acid. This amidation is a critical modification that neutralizes the negative charge of the C-terminus, making the peptide more closely resemble many native neuropeptides. nih.gov This change is known to be crucial for preventing rapid degradation by carboxypeptidases and is often essential for binding affinity at NPY receptors. nih.govnih.gov Studies on NPY have demonstrated that the C-terminal amide group plays a vital role in receptor binding. nih.gov

The N-terminus of the monomeric unit is unmodified (H-), presenting a free primary amine. This site is a prime target for modifications to enhance activity. For instance, N-terminal acylation or the addition of further amino acid residues can significantly impact receptor affinity and selectivity. In the development of related NPY Y4 receptor ligands, the N-terminal extension of a pentapeptide with an additional arginine residue led to a notable increase in affinity. acs.org Similarly, N-terminal acylation with different fatty acids has been shown to modulate receptor binding, with octanoic acid increasing Y4R affinity almost six-fold in one analogue. acs.org These findings suggest that modifying the N-terminus of the this compound scaffold is a viable strategy for optimizing its pharmacological profile.

Backbone Modifications, Peptidomimetics, and Constrained Analogues of this compound

To improve the drug-like properties of peptides, such as stability and bioavailability, chemists often introduce modifications to the peptide backbone itself. researchgate.net This creates peptidomimetics that retain the side-chain functionalities necessary for biological activity but have an altered, more robust core structure.

One common backbone modification is the replacement of an α-carbon with a nitrogen atom, creating an aza-amino acid. researchgate.net Aza-peptides often exhibit altered conformational preferences and increased resistance to proteolysis. nih.gov An "aza-scan" was performed on a protein kinase B inhibitor peptide containing the sequence Arg-Nva-Tyr, where each amino acid was systematically replaced by its aza-analogue. researchgate.net While the resulting azapeptides showed some inhibitory activity, they were less effective than the parent peptide, indicating that the native backbone geometry in that specific context was important for activity. researchgate.net

Another powerful strategy is the introduction of conformational constraints. Linear peptides are often highly flexible in solution, which can be entropically unfavorable for receptor binding. Constraining a peptide into its bioactive conformation can enhance affinity and stability. rsc.org This can be achieved through various methods:

Cyclization: Linking the N- and C-termini (head-to-tail) or linking a side chain to a terminus or another side chain can create a rigid cyclic structure. nih.gov

Stapling: Introducing a chemical brace across adjacent turns of a helical peptide, often using specialized non-canonical amino acids and ring-closing metathesis, can stabilize the helical secondary structure. rsc.orgpnas.org This is particularly relevant for peptides that need to adopt a helical conformation to bind their target. pnas.org

β-turn Mimetics: Incorporating rigid scaffolds that mimic the β-turn structures common in receptor-bound peptides.

For a trimeric peptide like this compound, these strategies could be applied to the individual monomer units before trimerization to pre-organize them into an optimal conformation for receptor engagement.

Introduction of Non-Canonical Amino Acids and Chemical Modifications into this compound

The use of non-canonical amino acids (ncAAs) is a key strategy for developing peptides with improved pharmacological properties. nih.govnih.gov These amino acids, not found among the 20 proteinogenic ones, can introduce novel side-chain functionalities, alter backbone conformation, and increase proteolytic stability. nih.gov

The peptide this compound already contains the non-canonical amino acid Norvaline (Nva) . Nva is an aliphatic amino acid, an isomer of leucine, and its incorporation is a common tactic in peptide design. Its side chain is a straight C3-alkyl chain, which can influence the hydrophobic interactions and conformational preferences of the peptide. Its presence in place of a more common amino acid like Leucine or Valine can subtly alter the peptide's shape and interaction with its target receptor.

Beyond Nva, a wide array of other ncAAs could be incorporated into the [Trp-Arg-Nva-Arg-Tyr] scaffold to probe SAR. Examples include:

D-Amino Acids: As mentioned previously, the stereochemistry of each amino acid is critical. A D-amino acid scan can identify positions where an inverted stereocenter is tolerated or even beneficial, often conferring significant resistance to proteases. acs.org

Homologues: Amino acids with longer or shorter side chains (e.g., homo-arginine) can be used to optimize the reach and fit within a binding pocket.

Cyclic and Constrained Residues: Amino acids with cyclized side chains (e.g., aminocyclohexane carboxylic acid) or β-substituted amino acids can restrict side-chain and backbone torsion angles, locking the peptide into a more defined conformation. nih.govbiorxiv.org

Chemically Modified Residues: Post-synthesis modification of side chains, such as the carbamoylation of arginine, has been used to create analogues with significantly increased receptor affinity. acs.org

The systematic introduction of such ncAAs is a powerful tool for the fine-tuning of peptide leads. researchgate.net

Pharmacophore Modeling and Computational Ligand Design Based on this compound Scaffold

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (a pharmacophore) required for a molecule to exert a specific biological activity. rsc.org Based on the SAR of active analogues, a hypothetical pharmacophore model for the monomeric unit H-Trp-Arg-Nva-Arg-Tyr-NH2 can be proposed.

The key features of this pharmacophore would likely include:

Two Cationic Centers: Provided by the guanidinium groups of the two Arg residues. These are essential for electrostatic interactions.

Two Aromatic/Hydrophobic Features: From the indole (B1671886) ring of Trp and the phenol (B47542) ring of Tyr. These are critical for forming van der Waals and hydrophobic contacts.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group of Tyr.

A Hydrophobic Aliphatic Feature: The n-propyl side chain of Nva.

A C-terminal Amide Group: A key interaction point.

In the context of the trimeric structure, this compound, computational design would focus on how these three repeating pharmacophores are presented in three-dimensional space. The linker or method used for trimerization would dictate the spatial orientation and distance between the monomeric units. The goal of computational ligand design would be to optimize this presentation to achieve high-avidity binding, where multiple units simultaneously engage with the receptor target, which may itself be a dimer or part of a larger complex. Modeling could help predict optimal linker lengths or conformations that favor multivalent binding over simple monovalent interactions, potentially leading to dramatically increased potency and selectivity.

SAR Analysis of Trimerization and Repeat Sequences in this compound Activity

The multimerization of a peptide ligand is a powerful strategy to enhance its biological activity. By linking multiple copies of a pharmacophore, the resulting molecule can exhibit significantly increased affinity and selectivity for its target receptor due to the avidity effect. This involves the multivalent ligand binding to multiple receptor sites simultaneously, leading to a much slower dissociation rate compared to its monomeric counterpart. Furthermore, multimeric ligands can induce receptor clustering, which can be a prerequisite for certain signaling pathways. acs.org

The rationale for investigating a trimer of the Trp-Arg-Nva-Arg-Tyr sequence is supported by the natural tendency of NPY, the endogenous ligand for the receptors likely targeted by this peptide, to self-associate into higher-order structures like dimers and trimers. acs.org

Direct research on analogues of H-Trp-Arg-Nva-Arg-Tyr-NH2 has demonstrated the benefits of multimerization. researchgate.net In a study comparing various dimeric and trimeric forms, it was found that a linear tandem trimer analogue exhibited enhanced affinity and selectivity for the NPY Y4 receptor compared to a disulfide-bridged dimer. researchgate.net This suggests that increasing the number of repeating units from two to three provides a significant advantage in receptor interaction.

Table 2: Influence of Multimerization on NPY Y4 Receptor Affinity of [Trp-Arg-Nva-Arg-Tyr] Analogues Data derived from literature to illustrate the effect of oligomerization on receptor binding.

Compound Structure Oligomerization State Nature of Linker/Structure Relative Y4 Receptor Affinity Reference
Analogue 1 Monomer - Base researchgate.net
Analogue 2 Dimer Disulfide Bridge Moderate researchgate.net
Analogue 3 Dimer Parallel (diamino-dicarboxylic acid linker) High researchgate.net

The SAR of trimerization is thus a critical aspect of the design of this compound. The repeating sequence creates a high density of the essential pharmacophoric features, likely leading to a highly avid interaction with the target receptor. The specific nature of the linkage between the three monomeric units—whether they are linked head-to-tail in a linear fashion or via a central scaffold—would be a key determinant of the final activity, as it controls the spatial presentation of the three binding motifs.

Pharmacokinetic and Pharmacodynamic Profiling of H Trp Arg Nva Arg Tyr 3 Nh2 in Preclinical Species

Half-Life and Pharmacokinetic Parameters of H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 in Various Preclinical Species

No studies providing the half-life or other key pharmacokinetic parameters (such as Cmax, Tmax, AUC) in any preclinical species were identified.

Blood-Brain Barrier (BBB) Permeability and Central Nervous System Distribution of this compound

There is no available data from in vitro or in vivo studies to assess whether this peptide can cross the blood-brain barrier or to characterize its distribution within the central nervous system.

Based on the information available, it is not possible to provide a detailed article on the pharmacokinetic and pharmacodynamic profiling of the specific chemical compound this compound. Extensive searches for this compound in scientific literature and public databases did not yield any specific research findings, data, or publications.

Therefore, the requested content for the section "Pharmacodynamic Biomarker Identification and Validation for this compound Engagement," including data tables and detailed research findings, cannot be generated.

Scientific articles and research data are typically published in peer-reviewed journals and stored in scientific databases. The absence of information on this compound suggests that it may be a compound that has not been the subject of published preclinical studies, or it may be designated under a different name that is not publicly disclosed. Without access to primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Delivery Systems and Bioconjugation Strategies for H Trp Arg Nva Arg Tyr 3 Nh2

Nanoparticle-Based Delivery Systems for Enhanced H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 Biodistribution

Given its amphipathic nature, this compound could be formulated into nanoparticle-based delivery systems to enhance its biodistribution and therapeutic efficacy. The positively charged arginine residues would facilitate interaction with negatively charged cell membranes, while the hydrophobic domains could drive the self-assembly of the peptide into nanostructures or allow for its encapsulation within lipid- or polymer-based nanoparticles.

Potential Nanoparticle Formulations:

Nanoparticle TypeRationale for this compound DeliveryPotential Advantages
Lipid Nanoparticles (LNPs) The hydrophobic core of LNPs would be suitable for encapsulating the nonpolar residues of the peptide, while the cationic arginine residues could be complexed with anionic lipids.Enhanced biocompatibility, protection from enzymatic degradation, and facilitated endosomal escape.
Polymeric Nanoparticles Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) could encapsulate the peptide, providing a sustained release profile. The peptide's positive charge could also be used for surface functionalization of anionic nanoparticles.Controlled release kinetics, improved stability, and the potential for surface modification for targeted delivery.
Metallic Nanoparticles (e.g., Gold) The peptide could be conjugated to the surface of gold nanoparticles through its amine or thiol groups (if modified).Enhanced imaging capabilities (theranostics), potential for photothermal therapy, and high surface area for drug loading.

Liposomal and Polymeric Encapsulation of this compound for Controlled Release

Encapsulation within liposomes or polymeric matrices would be a viable strategy to control the release of this compound, protect it from premature degradation, and reduce potential off-target effects.

Liposomal Encapsulation: The peptide could be loaded into the aqueous core of liposomes if it is water-soluble, or incorporated into the lipid bilayer if its hydrophobicity dominates. The formulation could be optimized by adjusting the lipid composition (e.g., including cationic or PEGylated lipids) to modulate release rates and circulation half-life.

Polymeric Encapsulation: Microspheres or nanospheres made from biocompatible and biodegradable polymers could provide a depot for the sustained release of the peptide. The release mechanism would depend on the polymer's degradation rate and the diffusion of the peptide through the polymer matrix.

Illustrative Controlled Release Mechanisms:

Encapsulation SystemRelease TriggerMechanism
pH-sensitive LiposomesAcidic pH (e.g., in tumors or endosomes)Destabilization of the liposomal membrane, leading to peptide release.
PLGA MicrospheresHydrolytic degradation of the polymerGradual erosion of the polymer matrix, releasing the encapsulated peptide over time.

Cell-Penetrating Peptide Conjugates and Prodrug Approaches for this compound

The intrinsic properties of this compound, particularly the presence of multiple arginine residues, suggest it may possess some cell-penetrating capabilities. However, conjugation to a well-characterized cell-penetrating peptide (CPP) could significantly enhance its intracellular delivery.

CPP Conjugation: Covalent attachment of a CPP, such as TAT (Trans-Activator of Transcription) peptide or penetratin, could facilitate the translocation of this compound across the cell membrane. The choice of linker (e.g., cleavable or non-cleavable) would be critical for ensuring the release of the active peptide inside the cell.

Prodrug Approaches: To improve its pharmacokinetic profile and reduce premature activity, this compound could be modified into a prodrug. This could involve masking the active sites of the peptide with a linker that is cleaved by specific enzymes or under certain physiological conditions (e.g., low pH in tumor microenvironments).

Targeted Delivery Modalities for this compound to Specific Tissues or Cell Types

To increase the therapeutic index of this compound, its delivery could be directed to specific tissues or cell types. This can be achieved by functionalizing the peptide or its carrier system with targeting ligands.

Targeting Ligands:

Ligand TypeTargetExample
Antibodies/Antibody Fragments Cell surface antigensMonoclonal antibodies against tumor-specific antigens.
Peptides ReceptorsRGD peptides targeting integrins on angiogenic endothelial cells.
Aptamers Cell surface proteinsDNA or RNA aptamers with high affinity for specific cell markers.
Small Molecules ReceptorsFolic acid for targeting cancer cells overexpressing the folate receptor.

These ligands would be conjugated to the delivery vehicle (e.g., nanoparticle, liposome) or directly to the this compound peptide itself, guiding the therapeutic agent to the desired site of action.

Stability Enhancement Strategies for this compound in Biological Milieu

Peptides are often susceptible to degradation by proteases in the biological environment, which can limit their therapeutic utility. Several strategies could be employed to enhance the stability of this compound.

Chemical Modifications:

N-methylation: Methylation of the peptide backbone can sterically hinder protease access.

Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a more stable conformation and reduce its susceptibility to exopeptidases.

PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) chains can create a hydrophilic shield around the peptide, protecting it from enzymatic degradation and reducing renal clearance, thereby extending its circulation half-life.

Formulation-Based Strategies: As discussed in previous sections, encapsulation within nanoparticles or liposomes can physically protect the peptide from proteases and other degrading factors in the bloodstream.

Translational Research Perspectives and Future Directions in the Study of H Trp Arg Nva Arg Tyr 3 Nh2

Identification of Novel Therapeutic Indications for H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 Based on Mechanistic Insights

The monomeric peptide H-Trp-Arg-Nva-Arg-Tyr-NH2 and its dimeric analogues have been identified as ligands for the Neuropeptide Y (NPY) Y4 receptor. acs.orgresearchgate.net Specifically, a dimeric version, [Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2, was found to be a moderately selective NPY Y4 receptor agonist. researchgate.net NPY receptors are involved in a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function. researchgate.net

Based on the agonist activity of related compounds at the NPY Y4 receptor, potential therapeutic indications for this compound could be explored in conditions where Y4 receptor activation is beneficial. One of the most prominent roles of Y4 receptor activation is the inhibition of food intake. researchgate.net Therefore, a primary therapeutic area to investigate for this trimeric peptide would be obesity and metabolic disorders . Anorectic effects have been demonstrated for potent Y4 receptor agonists. researchgate.net

Furthermore, the NPY system is implicated in mood regulation and anxiety. While the precise role of the Y4 receptor in these processes is still under investigation, its modulation could present opportunities for developing novel anxiolytics or antidepressants . The expression of NPY receptors in the central nervous system supports this line of inquiry. researchgate.net

Given the complexity and multivalency of the trimeric structure, it is also conceivable that this compound may exhibit novel pharmacology, potentially interacting with multiple receptor subtypes or forming unique receptor complexes. This could open up therapeutic avenues not apparent from the study of its monomeric or dimeric counterparts. For instance, the potential for inducing receptor clustering could lead to distinct downstream signaling pathways.

Challenges and Opportunities in Developing this compound as a Research Tool

Developing a complex peptide like this compound as a research tool presents both significant challenges and unique opportunities.

Challenges:

Synthesis and Purification: The synthesis of a large, repetitive peptide trimer is inherently complex. Achieving high purity and ensuring correct folding and assembly can be a significant hurdle. Standard solid-phase peptide synthesis (SPPS) protocols may need substantial optimization. ub.edu

Characterization: Thorough characterization of the trimeric structure is critical. This includes confirming the molecular weight, sequence, and the nature of the linkage between the monomeric units. Techniques like mass spectrometry and HPLC are essential but may be challenging for such a large molecule. biobasic.com

Bioavailability: Like most peptides, oral bioavailability is expected to be low. For its use as a systemic research tool, alternative administration routes or formulation strategies would be necessary. nih.govuq.edu.au

Opportunities:

High Affinity and Selectivity: The trimeric structure offers the potential for multivalent binding to its target receptor. This can lead to significantly higher affinity and potentially greater selectivity compared to the monomer. This enhanced binding could make it a highly potent and specific probe for studying NPY Y4 receptor function.

Probing Receptor Oligomerization: The trimeric nature of the ligand could make it an excellent tool to investigate the formation and function of receptor dimers or higher-order oligomers. It could be used to stabilize or induce receptor clustering, allowing for detailed studies of the functional consequences of such interactions. acs.org

Development of Imaging Agents: By conjugating the peptide to a suitable imaging moiety (e.g., a radionuclide or a fluorescent dye), it could be developed into a highly specific imaging agent for visualizing the distribution of NPY Y4 receptors in vivo. nih.gov

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

A multi-omics approach will be crucial to fully understand the biological effects of this compound and to identify novel therapeutic opportunities. nih.govmdpi.com

Genomics and Transcriptomics: By treating cells or animal models with the peptide and subsequently performing RNA sequencing, researchers can identify genes and pathways that are modulated by its activity. This can provide a comprehensive view of the cellular response to NPY Y4 receptor activation by this specific ligand and may reveal previously unknown functions. nih.govtfri.ca For instance, transcriptomic analysis of adipose tissue after treatment could reveal novel pathways involved in its potential anti-obesity effects.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications following treatment with the peptide. This can help to elucidate the specific signaling pathways that are activated. For example, phosphoproteomics could map the downstream kinase cascades initiated by receptor binding. tfri.ca

Metabolomics: Metabolomic profiling of plasma or tissues from treated subjects can provide insights into the systemic metabolic changes induced by the peptide. This would be particularly relevant for investigating its potential as a treatment for metabolic disorders, providing a detailed picture of its effects on lipid, glucose, and amino acid metabolism. nih.gov

Integrating these different omics datasets can provide a holistic understanding of the mechanism of action of this compound, from gene expression to protein function and metabolic output. This integrated approach can also aid in the identification of biomarkers to monitor therapeutic response and to stratify patient populations in future clinical studies. mdpi.com

Unexplored Research Avenues and Gaps in the Academic Understanding of this compound

Given that the trimeric form of this peptide is not well-documented, numerous research avenues remain unexplored.

Pharmacological Characterization: A fundamental gap is the lack of basic pharmacological data. The binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the NPY Y4 receptor, as well as its selectivity against other NPY receptor subtypes (Y1, Y2, Y5) and other G-protein coupled receptors, are unknown.

Structure-Activity Relationship (SAR): The contribution of the trimeric structure to its biological activity is a key unanswered question. It would be important to compare its activity to the corresponding monomer and dimer to understand the impact of multivalency.

In Vivo Efficacy: While related compounds have shown anorectic effects, the in vivo efficacy of the trimer in models of obesity, and its effects on other physiological parameters such as blood pressure and anxiety-like behaviors, have not been investigated.

Central vs. Peripheral Effects: Determining whether the peptide can cross the blood-brain barrier and exert central effects, or if its actions are primarily mediated by peripheral receptors, is a critical area for future research.

Off-Target Effects: A thorough investigation of potential off-target activities is necessary to build a comprehensive biological profile of the compound.

Strategic Directions for Further Preclinical Development of this compound-Based Therapeutics

The preclinical development of therapeutics based on this compound will require a systematic and multi-faceted approach.

Lead Optimization:

Analogue Synthesis: A focused library of analogues should be synthesized to optimize potency, selectivity, and pharmacokinetic properties. This could involve substitutions with non-canonical amino acids, N-methylation, or stapling to constrain the peptide conformation. researchgate.netresearchgate.net

Linker Modification: The nature of the linker connecting the three peptide chains could be varied to optimize the spacing and orientation of the pharmacophores for optimal receptor interaction.

Pharmacokinetic Profiling:

In Vitro Stability: Comprehensive studies of stability in plasma, gastric, and intestinal fluids are needed.

In Vivo Pharmacokinetics: Detailed pharmacokinetic studies in animal models will be required to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Efficacy and Mechanism of Action Studies:

In Vivo Models: Efficacy should be demonstrated in relevant animal models of disease, such as diet-induced obesity models.

Target Engagement: Development of assays to confirm target engagement in vivo will be crucial. This could involve PET imaging with a radiolabeled version of the peptide.

Formulation Development:

To overcome the challenges of peptide delivery, novel formulation strategies should be explored. This could include encapsulation in nanoparticles, conjugation to polymers like polyethylene (B3416737) glycol (PEG), or development of sustained-release depots. google.com

By systematically addressing these areas, the therapeutic potential of this compound and its derivatives can be thoroughly evaluated, paving the way for potential clinical development.

Q & A

(Basic) What are the established protocols for synthesizing and purifying H-[Trp-Arg-Nva-Arg-Tyr]3-NH2, and how do these methods ensure structural fidelity?

Answer:
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin activation : Use of Rink amide resin for C-terminal amidation.
  • Amino acid coupling : Sequential addition of Trp, Arg, Nva, Arg, and Tyr residues with HBTU/HOBt activation.
  • Cleavage and deprotection : Treatment with TFA/water/TIS (95:2.5:2.5) to release the peptide and remove side-chain protecting groups.
    Purification is achieved via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to >95% purity. Characterization involves mass spectrometry (MS) for molecular weight confirmation and circular dichroism (CD) to assess secondary structure .

(Advanced) How can researchers optimize synthesis yields of this compound while mitigating side reactions like aspartimide formation or racemization?

Answer:

  • Coupling optimization : Use HATU instead of HBTU for sterically hindered residues (e.g., Arg) to improve coupling efficiency.
  • Temperature control : Perform couplings at 4°C to reduce racemization.
  • Additive use : Incorporate 0.1 M HOAt to suppress aspartimide formation in acidic residues.
  • Real-time monitoring : Employ Kaiser tests or FT-IR to track coupling completion. Validate outcomes via analytical HPLC and MS/MS fragmentation analysis .

(Basic) Which analytical techniques are critical for verifying the structural and functional integrity of this compound?

Answer:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF for intact mass, ESI-MS/MS for sequence validation).
  • Nuclear magnetic resonance (NMR) : Assign backbone resonances (1H-13C HSQC) to detect misfolded isoforms.
  • Circular dichroism (CD) : Monitor α-helix or β-sheet content in buffer solutions of varying pH.
  • HPLC stability assays : Assess degradation under stress conditions (e.g., 40°C, pH 2–9) .

(Advanced) How should researchers address contradictions in bioactivity data across cell-based vs. in vivo studies for this peptide?

Answer:

  • Orthogonal validation : Replicate assays using surface plasmon resonance (SPR) for binding affinity and ITC for thermodynamic profiling.
  • Buffer standardization : Control for ionic strength, pH, and cofactors (e.g., Ca²⁺) that may alter peptide conformation.
  • Meta-analysis : Apply random-effects models to aggregate data from independent studies, accounting for variability in experimental conditions (e.g., cell line vs. primary cells) .

(Basic) What stability profiles are documented for this compound under common storage conditions?

Answer:

  • Lyophilized state : Stable for >24 months at -20°C in desiccated form.
  • Solution phase : Degrades within 72 hours at 25°C (pH 7.4); use 0.1% acetic acid (pH 3.0) for short-term storage at 4°C.
  • Freeze-thaw cycles : Limit to ≤3 cycles to prevent aggregation. Stability is confirmed via HPLC peak area monitoring and bioactivity retention assays .

(Advanced) What strategies are recommended for elucidating the peptide’s interaction with transmembrane receptors (e.g., GPCRs)?

Answer:

  • Computational docking : Use Rosetta or AutoDock Vina to predict binding pockets, followed by alanine scanning mutagenesis to validate critical residues.
  • Biolayer interferometry (BLI) : Measure real-time binding kinetics using receptor-immobilized biosensors.
  • Cryo-EM : Resolve peptide-receptor complexes at near-atomic resolution. Pair with radioligand displacement assays for functional corroboration .

(Basic) How should experimental controls be designed for studies assessing the peptide’s anti-inflammatory effects?

Answer:

  • Negative controls : Use scrambled-sequence peptides or vehicle-only treatments.
  • Positive controls : Include known inhibitors (e.g., dexamethasone for cytokine suppression).
  • Dose-response curves : Test 5–6 concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Endpoint validation : Quantify IL-6/TNF-α via ELISA and normalize to cell viability (MTT assay) .

(Advanced) What statistical frameworks are appropriate for analyzing dose-dependent responses in high-throughput screens involving this peptide?

Answer:

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.
  • Hierarchical Bayesian analysis : Account for plate-to-plate variability in HTS data.
  • False discovery rate (FDR) correction : Adjust p-values using the Benjamini-Hochberg method for multiplexed assays .

(Basic) What ethical guidelines must be prioritized when conducting in vivo toxicity studies with this compound?

Answer:

  • 3Rs compliance : Ensure Replacement, Reduction, and Refinement (e.g., use computational models before animal trials).
  • IACUC protocols : Adhere to approved dosing limits and humane endpoints (e.g., tumor volume ≤1.5 cm³).
  • Data transparency : Report adverse events in full, per ARRIVE 2.0 guidelines .

(Advanced) How can secondary data analysis improve the design of novel studies on this peptide’s mechanism of action?

Answer:

  • Data mining : Extract dose-response data from repositories like ChEMBL or PubChem BioAssay.
  • Machine learning : Train classifiers to predict off-target effects using existing pharmacokinetic datasets.
  • Cross-study validation : Compare transcriptomic profiles (RNA-seq) from independent studies to identify consensus pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.